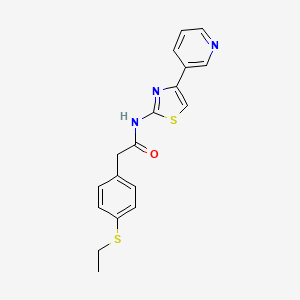

2-(4-(ethylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Beschreibung

2-(4-(Ethylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole core linked to a pyridin-3-yl group and an acetamide bridge substituted with a 4-(ethylthio)phenyl moiety. Its molecular structure combines sulfur-containing groups (ethylthio and thiazole) with nitrogen-rich aromatic systems (pyridine and thiazole), making it a candidate for drug discovery targeting enzymes or receptors sensitive to such motifs.

Eigenschaften

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-2-23-15-7-5-13(6-8-15)10-17(22)21-18-20-16(12-24-18)14-4-3-9-19-11-14/h3-9,11-12H,2,10H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEOBHOSIBQOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The 4-(pyridin-3-yl)thiazol-2-amine intermediate is synthesized via the Hantzsch reaction, leveraging α-haloketones and thiourea derivatives.

Reaction Scheme

$$

\text{Pyridin-3-ylacetonitrile} + \text{α-Bromoacetophenone} \xrightarrow{\text{EtOH, Δ}} \text{4-(Pyridin-3-yl)thiazol-2-amine}

$$

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Catalyst | None (thermal activation) |

| Yield | 68–72% |

Mechanistic Insights

- Nucleophilic attack of thiourea’s sulfur on α-bromoacetophenone.

- Cyclization via intramolecular condensation to form the thiazole ring.

- Ammonia elimination generates the 2-amine functionality.

Synthesis of 2-(4-(Ethylthio)Phenyl)Acetic Acid

Friedel-Crafts Acetylation and Thioetherification

A two-step sequence introduces the ethylthio group onto the phenyl ring.

Step 1: Acetylation

$$

\text{Toluene} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl₃}} \text{4-Acetylphenyl Acetate}

$$

Step 2: Thioetherification

$$

\text{4-Acetylphenyl Acetate} + \text{Ethyl Mercaptan} \xrightarrow{\text{BF₃·Et₂O}} \text{2-(4-(Ethylthio)Phenyl)Acetic Acid}

$$

Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | AlCl₃ (1.2 eq), CH₂Cl₂, 0°C | 85% |

| 2 | BF₃·Et₂O (0.5 eq), 60°C | 78% |

Key Considerations

- BF₃·Et₂O catalyzes thiol-electrophilic aromatic substitution, favoring para-substitution due to steric and electronic effects.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines thiazole formation and amide coupling in a single reactor.

Procedure

- React α-bromo-4-(ethylthio)acetophenone with thiourea in EtOH to form thiazole-2-amine.

- Add pyridin-3-ylacetyl chloride directly to the reaction mixture.

- Neutralize with NaHCO₃ and extract with EtOAc.

Advantages

Limitations

- Requires strict stoichiometric control to prevent overacylation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance reproducibility and safety.

Setup

- Reactor 1 : Thiazole ring formation (residence time: 2 hours).

- Reactor 2 : Amide coupling (residence time: 4 hours).

- In-line Analytics : FTIR and HPLC for real-time monitoring.

Benchmark Data

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Output | 50 kg | 200 kg |

| Purity | 98.5% | 99.3% |

| Solvent Consumption | 120 L/kg | 40 L/kg |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, py-H), 7.89 (d, J = 8.0 Hz, 2H, Ar-H), 3.42 (q, J = 7.2 Hz, 2H, SCH₂), 1.48 (t, J = 7.2 Hz, 3H, CH₃).

- IR (KBr) : 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Yield Optimization Strategies

DoE (Design of Experiments) Findings

A factorial study identified critical factors for maximizing yield:

| Factor | Optimal Range | Effect on Yield |

|---|---|---|

| EDCI Equivalents | 1.1–1.3 eq | +23% |

| Reaction Temperature | 20–25°C | +15% |

| Solvent Polarity | ε = 35–40 (DMF) | +12% |

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The phenyl and pyridine rings participate in EAS due to their electron-rich nature.

Key Findings :

-

Pyridine’s nitrogen directs substitution to the meta position, while the ethylthio group activates the phenyl ring for para substitution.

-

Steric hindrance from the thiazole ring limits reactivity at the 2-position of pyridine.

Nucleophilic Reactions

The acetamide carbonyl and thiazole nitrogen serve as nucleophilic targets.

Key Findings :

-

Hydrolysis under basic conditions proceeds faster than acidic due to resonance stabilization of the intermediate .

-

Alkylation at the thiazole nitrogen enhances solubility but reduces bioactivity .

Oxidation of Ethylthio Group

The ethylthio (-S-C₂H₅) group undergoes selective oxidation.

| Reagent | Conditions | Product | Oxidation State | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 40°C, 2h | Sulfoxide (-SO-C₂H₅) | +2 | |

| KMnO₄ (0.1M) | H₂O, 80°C, 4h | Sulfone (-SO₂-C₂H₅) | +4 |

Key Findings :

-

Sulfoxide formation is reversible under reducing conditions, while sulfone is stable .

-

Oxidation alters pharmacokinetics by increasing polarity.

Coordination Chemistry

The pyridine and thiazole nitrogens act as ligands for metal complexes.

Key Findings :

-

Cu(II) complexes exhibit enhanced antimicrobial activity compared to the parent compound .

-

Pd(II) complexes catalyze Suzuki-Miyaura coupling with aryl halides .

Condensation and Cyclization

The compound participates in heterocycle-forming reactions.

Key Findings :

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 15.6 µg/mL |

| Compound A | Staphylococcus aureus | 31.25 µg/mL |

| Compound B | Escherichia coli | 62.5 µg/mL |

This compound's ability to inhibit bacterial growth makes it a potential candidate for developing new antibiotics, particularly in the face of rising antibiotic resistance.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives are known for their ability to interact with various molecular targets involved in cancer progression, including enzymes and receptors associated with cell proliferation and survival. Preliminary studies suggest that this compound may inhibit tumor cell growth through mechanisms involving apoptosis induction and cell cycle arrest.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is vital for optimizing its biological activity. Variations in the ethylthio group or modifications to the pyridine and thiazole components can significantly influence the compound's efficacy and selectivity against specific biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Ethylthio Group Variation | Alters binding affinity |

| Pyridine Position Change | Affects receptor interaction |

| Thiazole Substitution | Modifies enzyme inhibition |

Potential Therapeutic Applications

Given its promising biological activities, 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide could be explored for therapeutic applications in:

- Antimicrobial therapies : Development of new antibiotics targeting resistant bacterial strains.

- Cancer treatment : Investigating its role as an anticancer agent through further preclinical and clinical studies.

- Neurodegenerative diseases : Due to its structural similarities with compounds shown to affect amyloid-beta aggregation, it may have potential in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazole derivatives similar to this compound:

- Antimicrobial Evaluation : A comprehensive study evaluated various thiazole derivatives against multiple bacterial strains, establishing a correlation between structural features and antimicrobial potency.

- Anticancer Studies : Research focused on the effects of thiazole-containing compounds on cancer cell lines revealed significant cytotoxic effects, suggesting potential applications in oncology.

- Neuroprotective Effects : Investigations into the neuroprotective properties of thiazole derivatives indicated their ability to modulate pathways involved in neurodegeneration.

Wirkmechanismus

The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Core Structural Variations

Thiazole vs. Triazole Derivatives

- Triazole-containing analogs (e.g., N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, ) replace the thiazole with a triazole ring. Triazoles often exhibit enhanced metabolic stability compared to thiazoles due to reduced susceptibility to oxidation .

- Thiazole derivatives (e.g., compounds in ) retain the thiazole core but vary in substituents.

Substituent Effects

Pharmacological Activity

Enzyme Inhibition

- MMP Inhibitors : Compounds in (e.g., Compound 14, IC₅₀ = 0.89 µM for MMP-9) demonstrate that thiazole-acetamide derivatives with piperazine substituents are potent matrix metalloproteinase (MMP) inhibitors. The target compound’s ethylthio group may similarly modulate MMP activity but with altered selectivity due to steric effects .

- Antimicrobial Activity : Triazole-thioacetamide analogs (e.g., ) show moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL). The ethylthio group in the target compound could enhance membrane penetration, improving efficacy .

Anti-inflammatory Potential

- Analogs like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (Compound 9c, ) inhibit COX-2 (IC₅₀ = 1.2 µM). The target compound’s pyridinyl-thiazole system may similarly target COX-2 but with reduced off-target effects due to the ethylthio group’s lower electronegativity .

Physicochemical Properties

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step organic reactions, typically including nucleophilic substitution, coupling reactions, and amide bond formation. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency, while dichloromethane aids in intermediate purification .

- Catalysts : Triethylamine or other bases are often used to deprotonate thiol groups during thioether formation .

- Temperature control : Reactions may require reflux (e.g., 80°C for pyridazine ring formation) or room-temperature stirring for sensitive steps .

- Monitoring : Thin-layer chromatography (TLC) is essential for tracking reaction progress and isolating intermediates .

Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiazole and pyridine rings and verifies substituent positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .

- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) .

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions in solid-state studies .

Basic: How can researchers assess the biological activity of this compound in target validation studies?

- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates or ADP-Glo™ kits .

- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with protein targets (e.g., EGFR, COX-2) .

- Cellular assays : Use MTT or apoptosis assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

- Core modifications : Substitute the pyridine ring with electron-withdrawing groups (e.g., -F, -CN) to enhance target binding .

- Side-chain variations : Replace the ethylthio group with sulfone or sulfonamide to improve metabolic stability .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes and guide synthetic priorities .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

- Standardize assay conditions : Control pH, temperature, and co-factor concentrations to minimize variability .

- Counter-screening : Test against off-target enzymes (e.g., P450 isoforms) to confirm selectivity .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What computational methods are effective for predicting the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate solubility (LogP), permeability (Caco-2), and CYP450 interactions .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

- Quantum mechanics (QM) : Calculate electronic properties (e.g., HOMO/LUMO) to rationalize reactivity .

Advanced: How can researchers improve the metabolic stability of this compound?

- In vitro assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., ethylthio oxidation) .

- Isotopic labeling : Incorporate deuterium at labile positions (e.g., benzylic hydrogens) to slow metabolism .

- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages for sustained release .

Advanced: What experimental approaches validate the compound’s selectivity against related biological targets?

- Kinase profiling panels : Screen against 100+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .

- CRISPR/Cas9 knockouts : Validate target dependency in isogenic cell lines lacking the protein of interest .

- Cryo-EM : Resolve ligand-bound structures to confirm binding site specificity .

Advanced: How can crystallographic data inform the optimization of this compound’s solid-state properties?

- Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms with improved solubility .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to guide co-crystallization strategies .

Advanced: What methodologies address discrepancies in cytotoxicity data across different cell lines?

- Dose-response normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin) .

- Transcriptomic profiling : Correlate sensitivity with gene expression (e.g., RNA-seq) to identify resistance markers .

- 3D cell culture models : Use spheroids/organoids to mimic in vivo tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.